ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the fluorobenzoyl group, and esterification to form the ethyl ester.
Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the tricyclic core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., fluorobenzoyl chloride) and bases (e.g., sodium hydroxide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent due to its unique structure and potential biological activity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-butyl-2-(2-furoylimino)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate .
- Indole Derivatives : These compounds share a similar tricyclic structure and are used in various biological and chemical applications .
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23FN4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H23FN4O4/c1-3-5-13-30-21-18(24(32)29-14-7-6-8-20(29)27-21)15-19(25(33)34-4-2)22(30)28-23(31)16-9-11-17(26)12-10-16/h6-12,14-15H,3-5,13H2,1-2H3 |
InChI Key |
YKYOKVRGAIXSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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